Product packaging for 5-Methyl-5-propylnonane(Cat. No.:CAS No. 17312-75-3)

5-Methyl-5-propylnonane

Cat. No.: B094480
CAS No.: 17312-75-3
M. Wt: 184.36 g/mol
InChI Key: MIDLKLFOPVFCQK-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbons in Advanced Chemical Science

Branched hydrocarbons are critical components in modern chemical applications, most notably in the formulation of fuels. ftloscience.com The degree of branching in an alkane directly influences its octane (B31449) number, a measure of its ability to resist knocking or premature combustion in an engine. ftloscience.comwalshmedicalmedia.com Highly branched isomers exhibit higher octane ratings, making them desirable components for premium gasoline. walshmedicalmedia.comacs.org Beyond fuels, branched alkanes serve as important intermediates in organic synthesis, providing molecular frameworks for more complex molecules. semanticscholar.orgmusechem.com Their specific steric and electronic properties can direct the course of chemical reactions. Furthermore, branched hydrocarbon structures are found in various natural products and biomolecules, such as the side chains of chlorophyll (B73375) and tocopherol, underscoring their role in biological systems. wikipedia.org

Overview of Densely Branched Alkane Structures and Research Challenges

Densely branched alkanes are characterized by a high degree of substitution, often featuring quaternary carbon atoms—carbons bonded to four other carbon atoms. researchgate.net These structures, such as 5-Methyl-5-propylnonane, represent a significant challenge for researchers.

Contextualizing this compound within Branched Alkane Isomer Research

This compound is a branched alkane with the chemical formula C₁₃H₂₈. nih.gov Its structure is defined by a nonane (B91170) (nine-carbon) backbone with a methyl group and a propyl group both attached to the fifth carbon atom. This creates a quaternary carbon center, making it a densely branched alkane.

Within the vast landscape of C₁₃H₂₈ isomers, this compound serves as an important subject for studying the effects of dense branching on physical properties. The presence of the quaternary carbon makes the molecule more compact compared to its less branched isomers, such as 5-propylnonane. stenutz.eu This increased branching is predicted to lower its boiling point relative to linear or less-branched isomers due to a decrease in surface area, which reduces the strength of intermolecular van der Waals forces. masterorganicchemistry.com The study of such specific isomers is essential for developing accurate structure-property relationship models for alkanes.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound focuses on several key objectives. A primary goal is the definitive characterization of its fundamental physicochemical properties. This involves obtaining precise measurements of properties like boiling point and density, which are currently only predicted. chembk.com Another objective is the development and documentation of efficient synthetic routes, such as the classical alcohol-olefin-paraffin conversion method used for similar branched alkanes. semanticscholar.org

Furthermore, a crucial aim is the acquisition of comprehensive spectroscopic data. nih.gov Detailed analysis using techniques like ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy provides an unambiguous "fingerprint" for the molecule, which is vital for its identification in complex mixtures and for validating theoretical models. Research may also utilize the compound as a model to study the behavior of molecules with quaternary carbons in various chemical systems or as a fragment in the synthesis of more complex organic structures. musechem.com

Data Tables

Physicochemical Properties of this compound

Identifier Value Source
IUPAC Name This compound nih.gov
CAS Number 17312-75-3 nih.govchembk.comchemicalbook.com
Molecular Formula C₁₃H₂₈ nih.govchembk.com
Molecular Weight 184.36 g/mol nih.govchembk.com
Predicted Boiling Point 216.5 ± 7.0 °C chembk.com
Predicted Density 0.758 ± 0.06 g/cm³ chembk.com

Spectroscopic Data Availability for this compound

Data Type Description Source
¹³C NMR Spectra Data available from John Wiley & Sons, Inc. nih.gov
GC-MS Gas Chromatography-Mass Spectrometry data available from the NIST Mass Spectrometry Data Center. nih.gov
IR Spectra Vapor Phase Infrared Spectra data available from John Wiley & Sons, Inc. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B094480 5-Methyl-5-propylnonane CAS No. 17312-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17312-75-3

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

5-methyl-5-propylnonane

InChI

InChI=1S/C13H28/c1-5-8-11-13(4,10-7-3)12-9-6-2/h5-12H2,1-4H3

InChI Key

MIDLKLFOPVFCQK-UHFFFAOYSA-N

SMILES

CCCCC(C)(CCC)CCCC

Canonical SMILES

CCCCC(C)(CCC)CCCC

Synonyms

5-Methyl-5-propylnonane

Origin of Product

United States

Advanced Synthetic Methodologies for Branched Alkane Architectures

Established and Emerging Strategies for the Preparation of Higher Branched Alkanes

Traditional synthetic organic chemistry provides robust and versatile methods for the assembly of complex acyclic hydrocarbons. These multi-step routes offer a high degree of control for constructing specific isomers.

A widely utilized and highly adaptable strategy for synthesizing branched alkanes is the classical alcohol-olefin-paraffin conversion route. semanticscholar.org This method is particularly effective for creating alkanes with a specific branching pattern. The general approach involves the synthesis of a strategically substituted alcohol precursor, which is then dehydrated to an alkene (or a mixture of alkene isomers), followed by catalytic hydrogenation to yield the final saturated alkane. semanticscholar.org This sequence allows for the construction of the carbon skeleton via the alcohol synthesis step, with the subsequent steps serving to remove the functional group and produce the target hydrocarbon. semanticscholar.org The accessibility of a wide range of carbonyl compounds and organometallic reagents makes this a powerful disconnection approach for designing the synthesis of complex alkanes. semanticscholar.org

Grignard reagents are fundamental tools in the construction of alkane scaffolds, primarily through their addition to carbonyl compounds to form alcohols. acechemistry.co.ukmasterorganicchemistry.com This reaction is a cornerstone for carbon-carbon bond formation. unacademy.com In the context of synthesizing highly branched alkanes like 5-Methyl-5-propylnonane, a Grignard reaction is essential for creating the tertiary alcohol intermediate required for the classical conversion route. semanticscholar.org

For instance, the synthesis of the structurally related compound 5-n-propylnonane begins with the reaction of 5-nonanone (B165733) with n-propylmagnesium chloride, a Grignard reagent. semanticscholar.org This nucleophilic addition to the ketone's carbonyl group forms the corresponding tertiary alcohol. semanticscholar.org The versatility of Grignard reagents is significant; they can be prepared from primary, secondary, or tertiary alkyl halides, although their high reactivity requires the use of anhydrous solvents like diethyl ether to prevent protonolysis, which would simply form an alkane from the reagent itself. acechemistry.co.ukunacademy.com

A general procedure for this step involves the slow addition of the Grignard reagent to a solution of the ketone at room temperature, followed by stirring for several hours to ensure the completion of the reaction. semanticscholar.org The reaction is then quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to neutralize the magnesium alkoxide and allow for the isolation of the alcohol product. semanticscholar.org

Following the synthesis of the alcohol intermediate, the next steps involve dehydration and hydrogenation. semanticscholar.org Dehydration of the tertiary alcohol is typically achieved through acid catalysis, for example, by heating the alcohol in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA). semanticscholar.org This elimination reaction produces a mixture of alkene isomers. semanticscholar.org

The final step is the catalytic hydrogenation of the alkene mixture to the desired alkane. libguides.com This reduction reaction adds hydrogen across the carbon-carbon double bonds, resulting in a saturated hydrocarbon. lumenlearning.com Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide, and Raney nickel. semanticscholar.orglibguides.com The reaction is typically carried out by stirring the alkene mixture with the catalyst in a suitable solvent, such as methanol (B129727) or ethyl acetate, under a hydrogen atmosphere. semanticscholar.org While some catalysts may require high pressures, palladium- and platinum-based catalysts are often effective at or near atmospheric pressure. semanticscholar.org The process is generally highly efficient, leading to the desired alkane in high yields after the catalyst is removed by filtration. semanticscholar.org

The table below outlines a representative synthesis for a branched C13 alkane based on the alcohol-olefin-paraffin conversion route. semanticscholar.org

Table 1: Synthetic Route for 5-n-Propylnonane

Step Reaction Reagents and Conditions Product Yield Range
1 Grignard Addition 5-Nonanone, n-propylmagnesium chloride in diethyl ether; room temperature, 5 h stirring. 5-Propylnonan-5-ol 63–76%
2 Acid-Catalyzed Dehydration Toluene, p-toluenesulfonic acid (PTSA) catalyst; reflux. Mixture of alkene isomers 88–95%

Chemoenzymatic and Bio-based Synthetic Pathways for Branched Hydrocarbons

In response to the need for more sustainable chemical production, significant research has focused on developing biological systems for synthesizing hydrocarbons. These approaches leverage cellular metabolism and enzymatic catalysis to produce alkanes from renewable feedstocks.

Metabolic engineering is a powerful strategy for optimizing the genetic and regulatory processes within microorganisms to enhance the production of specific chemicals, including alkanes. nih.govyoutube.com Organisms like Escherichia coli and cyanobacteria (Synechococcus elongatus) have been engineered to serve as "cell factories" for biofuel production. nih.govnih.govlbl.gov

A common strategy involves the heterologous expression of a two-enzyme pathway from cyanobacteria, consisting of an acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). nih.govresearchgate.net This AAR-ADO pathway converts fatty acid intermediates from the host's native metabolism into n-alkanes. nih.gov Researchers have improved alkane titers by implementing several strategies:

Overexpression of key genes : Increasing the expression of the AAR and ADO enzymes. researchgate.net

Blocking competing pathways : Deleting native genes that divert intermediates away from the desired pathway, such as the yqhD gene in E. coli, which encodes an aldehyde reductase that competes with ADO. nih.gov

Increasing precursor supply : Upregulating fatty acid biosynthesis, for example, by overexpressing the transcriptional regulator fadR. nih.gov

Combining these approaches has resulted in significant increases in alkane production, with titers reaching hundreds of milligrams per liter in engineered E. coli. nih.gov While current research has predominantly focused on the production of linear C15-C19 alkanes, these principles form the foundation for future work on synthesizing more complex branched hydrocarbons like this compound. nih.govresearchgate.net Achieving this will likely require the discovery or engineering of novel enzymes with specificity for branched-chain fatty acid precursors.

Table 2: Strategies for Enhancing Alkane Biosynthesis in E. coli

Engineering Strategy Target Rationale Result
Heterologous Expression AAR-ADO pathway from S. elongatus Introduce a pathway to convert fatty acids to alkanes. Production of n-alkanes (C15-C19). nih.gov
Gene Deletion yqhD (aldehyde reductase) Prevent conversion of aldehyde intermediate to alcohol, increasing substrate for ADO. ~2-fold increase in alkane titer. nih.gov
Gene Overexpression fadR (fatty acid biosynthesis activator) Increase the pool of fatty acid precursors for the AAR-ADO pathway. ~2-fold increase in alkane titer. nih.gov

The biological synthesis of a branched structure like this compound hinges on enzymes capable of catalyzing specific carbon-carbon bond formations. nih.gov Nature employs a diverse array of enzymes for this purpose, often achieving high levels of chemo-, regio-, and stereoselectivity. nih.govrsc.org

Many C-C bond-forming reactions in biological systems are catalyzed by redox enzymes. nih.gov Enzymes such as cytochrome P450s (P450s), non-heme iron proteins, and radical S-adenosylmethionine (SAM) enzymes can generate radical intermediates that subsequently couple to form new C-C bonds. nih.gov For instance, the catalytic cycle of P450 enzymes involves a highly reactive iron-oxo species (Compound I) that can abstract a hydrogen atom from a substrate, creating a carbon radical that can then participate in rearrangement or coupling reactions. nih.gov

Furthermore, alkane monooxygenases (AlkB) are integral membrane enzymes that microorganisms use to functionalize otherwise inert alkanes, often with high terminal selectivity. osti.gov Structural studies of these enzymes reveal a hydrophobic tunnel that orients the alkane substrate, presenting a specific C-H bond to the diiron active site for oxidation. osti.gov While their natural function is hydroxylation, the principles of substrate binding and selective C-H activation are highly relevant. Engineering such enzymes to perform alkylation reactions instead of hydroxylation is a long-term goal in synthetic biology. The development of enzymes that can perform reactions like Friedel-Crafts alkylation, Michael additions, or other condensations on hydrocarbon precursors will be essential to biosynthetically produce complex, branched architectures. nih.govrsc.org

Targeted Synthesis of this compound and Related Isomers

The synthesis of specific, highly substituted alkanes like this compound requires a strategic approach that can precisely construct a quaternary carbon center. The classical "alcohol-olefin-paraffin" route, which utilizes Grignard reagents, remains a highly effective and accessible method for this purpose. semanticscholar.org This strategy can be illustrated by the successful synthesis of 5-n-propylnonane, a structural isomer of the target compound. semanticscholar.orgumich.edu

The synthesis of 5-n-propylnonane begins with the reaction of 5-nonanone with n-propylmagnesium chloride in an anhydrous ether solvent. semanticscholar.org This Grignard reaction forms the corresponding tertiary alcohol, 5-propyl-5-nonanol. The alcohol is then subjected to acid-catalyzed dehydration, typically using a catalyst like p-toluenesulfonic acid (PTSA), to yield a mixture of alkene isomers. The final step is the catalytic hydrogenation of this alkene mixture, commonly using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to produce the saturated alkane, 5-n-propylnonane, in high yield. semanticscholar.orgumich.edu

A similar and logical synthetic pathway can be designed for the targeted synthesis of This compound . This route would involve the creation of the key tertiary alcohol intermediate, 5-methyl-5-propyl-nonanol. This can be achieved via a Grignard reaction between methyl-n-propyl ketone (2-pentanone) and a hexylmagnesium halide Grignard reagent. Alternatively, one could react 5-nonanone with a methylmagnesium halide . Following the formation of the tertiary alcohol, the same two-step dehydration and hydrogenation sequence would be applied to furnish the final alkane product.

The detailed research findings for the synthesis of the related isomer, 5-n-propylnonane, are presented in the table below, followed by a proposed synthetic scheme for this compound.

Table 1: Synthesis of 5-n-Propylnonane via Grignard Reaction

StepReactionStarting MaterialsReagents & ConditionsIntermediate/ProductYieldReference
1Grignard Addition5-Nonanonen-Propylmagnesium chloride, Anhydrous ether, rt5-Propyl-5-nonanolGood semanticscholar.orgumich.edu
2Dehydration5-Propyl-5-nonanolp-Toluenesulfonic acid (catalyst), Toluene, RefluxAlkene Mixture- semanticscholar.orgumich.edu
3HydrogenationAlkene MixtureH₂, 5% Pd/C, Methanol5-n-Propylnonane93% semanticscholar.org

Table 2: Proposed Synthesis of this compound

StepReactionProposed Starting MaterialsProposed Reagents & ConditionsIntermediate/Product
1Grignard Addition2-Pentanone (Methyl propyl ketone)Hexylmagnesium halide, Anhydrous ether, rt5-Methyl-5-propyl-nonanol
2Dehydration5-Methyl-5-propyl-nonanolp-Toluenesulfonic acid (catalyst), Toluene, RefluxAlkene Mixture
3HydrogenationAlkene MixtureH₂, 5% Pd/C, MethanolThis compound

This Grignard-based approach offers a reliable and well-documented pathway for accessing specific branched alkanes. The structural integrity of the final products is typically confirmed through comprehensive spectroscopic analysis, particularly using ¹H NMR and ¹³C NMR, including DEPT experiments to differentiate between CH, CH₂, and CH₃ carbons. semanticscholar.org

Reaction Mechanisms and Catalytic Transformations Involving Branched Alkanes

Mechanistic Studies of Alkane Isomerization and Skeletal Rearrangements

Skeletal isomerization modifies the carbon backbone of an alkane to produce branched isomers, a critical process for producing high-octane gasoline components. researchgate.net These reactions are complex and highly dependent on the catalyst system and reaction conditions employed.

Acid-catalyzed hydroisomerization is a key industrial process that converts linear or lightly branched alkanes into more highly branched isomers. researchgate.net The process typically employs bifunctional catalysts that possess both metallic and acidic sites. rsc.orgresearchgate.net The generally accepted mechanism for this transformation involves a sequence of steps:

Dehydrogenation : The saturated alkane, such as an isomer of 5-Methyl-5-propylnonane, first undergoes dehydrogenation on a metallic site (e.g., Platinum, Palladium) to form a corresponding alkene intermediate. rsc.orgresearchgate.net

Protonation : The alkene then diffuses to a Brønsted acid site on the catalyst support (e.g., a zeolite), where it is protonated to form a carbenium ion intermediate. researchgate.netresearchgate.net

Isomerization : The carbenium ion undergoes skeletal rearrangement via hydride and alkyl shifts to form a more stable or differently branched carbenium ion. researchgate.net For a molecule like this compound, this could involve shifts of methyl or propyl groups, or rearrangements of the nonane (B91170) backbone.

Deprotonation : The rearranged carbenium ion deprotonates to form an iso-alkene.

Hydrogenation : The iso-alkene migrates back to a metallic site where it is hydrogenated back to a saturated, branched alkane. researchgate.net

This consecutive reaction pathway highlights the need for a close proximity between metal and acid sites for efficient catalysis. researchgate.net Undesired side reactions, primarily hydrocracking, occur when the carbenium ion intermediates undergo β-scission, leading to lower molecular weight products. mdpi.com Maximizing the yield of isomers while suppressing these cracking reactions is a primary goal in catalyst development. mdpi.com

The transformation of alkanes on acid catalysts proceeds through positively charged hydrocarbon intermediates known as carbocations. psu.edu It is crucial to distinguish between the two main types:

Carbenium Ions : These are "classical" carbocations containing a trivalent, sp²-hybridized carbon atom with a vacant p-orbital (e.g., R₃C⁺). libretexts.org Carbenium ions are the key intermediates in the main pathway for both isomerization and bimolecular cracking. tandfonline.com They are typically formed by the protonation of an alkene on a Brønsted acid site or by hydride abstraction from an alkane on a Lewis acid site. researchgate.netpsu.edu The stability of carbenium ions follows the order: tertiary > secondary > primary. In the case of this compound, initial dehydrogenation and protonation could readily form a stable tertiary carbenium ion at the C5 position.

Carbonium Ions : These are "non-classical" carbocations featuring a pentacoordinated carbon atom (e.g., CH₅⁺), stabilized by three-center, two-electron bonds. iupac.orgwikipedia.org Carbonium ions are invoked as high-energy intermediates or transition states in the initial activation of alkanes, particularly in monomolecular cracking or protolysis. tandfonline.comwikipedia.orgtue.nl They are thought to form via the direct protonation of a C-C or C-H sigma bond of an alkane by a very strong acid site. tandfonline.comiupac.org

The catalytic cycle for isomerization predominantly involves carbenium ion rearrangements. tandfonline.com Once formed, a carbenium ion, such as the tertiary cation derived from this compound, can undergo a series of rapid 1,2-hydride or 1,2-alkyl shifts to interconvert with other secondary or tertiary carbocations, ultimately leading to a mixture of skeletal isomers upon deprotonation and hydrogenation.

Table 1: Key Properties of Carbocation Intermediates in Alkane Transformations
Ion TypeCarbon CoordinationHybridization (of charged C)Typical Formation PathwayRole in Alkane Reactions
Carbenium Ion3 (Trivalent)sp²Protonation of alkene; Hydride abstraction from alkaneKey intermediate in isomerization and bimolecular cracking tandfonline.com
Carbonium Ion5 (Pentacoordinated)sp³ (delocalized)Direct protonation of alkane C-C or C-H bondTransition state in protolytic (monomolecular) cracking tandfonline.comwikipedia.org

The selectivity of a catalyst towards isomerization over cracking is highly dependent on its physical and chemical properties. mdpi.com For bifunctional catalysts, achieving an optimal "metal-acid balance" is critical. rsc.orgrsc.org This balance ensures that the rate of dehydrogenation/hydrogenation on the metal sites is in harmony with the rate of isomerization on the acid sites. rsc.org A catalyst with excessively strong acid sites or an insufficient metal function will favor cracking, as the carbenium ion intermediates will have a longer residence time on the acid sites, increasing the probability of β-scission. rsc.orgmdpi.com

The topology of the catalyst support, particularly for zeolites, plays a significant role through shape selectivity. researchgate.netstackexchange.com Key topological factors include:

Pore Size and Dimensionality : The diameter of the zeolite channels determines which molecules can enter the pore system. For a bulky, branched alkane like this compound, medium or large-pore zeolites are required. One-dimensional, medium-pore zeolites like ZSM-22 and SAPO-11 are known to favor isomerization by sterically hindering the formation of bulky transition states that lead to cracking. researchgate.net

Pore Mouth vs. Key-Lock Catalysis : Isomerization can occur at the external surface of the catalyst ("pore mouth" catalysis) or deep within the micropores ("key-lock" or "confinement" catalysis). The latter is often more selective for specific isomers. rsc.org

Active Site Configuration : The distribution and strength of Brønsted and Lewis acid sites influence the reaction pathways. researchgate.net Modifying zeolites, for instance through dealumination, can alter the acidity and improve isomer selectivity. mdpi.com

Table 2: Influence of Zeolite Catalyst Properties on Isomerization Selectivity
Catalyst PropertyInfluence on SelectivityExample
Acid Site StrengthStrong acidity favors cracking; moderate acidity favors isomerization. rsc.orgModification of ZSM-5 acidity to reduce cracking.
Metal-Acid BalanceOptimal balance maximizes isomer yield by ensuring efficient hydrogenation of iso-alkene intermediates. mdpi.comrsc.orgPt supported on SAPO-11 or ZSM-22. researchgate.netmdpi.com
Pore ArchitectureMedium, 1D pores (e.g., 10-membered rings) can enhance selectivity to mono-branched isomers by transition-state shape selectivity. researchgate.netresearchgate.netZSM-22, ZSM-23, SAPO-11. researchgate.net
Crystal SizeSmaller crystals can reduce diffusion path lengths, potentially lowering the cracking-to-isomerization ratio.Nanosized zeolite crystals. mdpi.com

Catalytic Cracking of Branched Hydrocarbons

Catalytic cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. chemguide.co.uk Unlike thermal cracking, which operates via a free-radical mechanism, catalytic cracking on solid acids proceeds through ionic intermediates, leading to more branched products and higher octane (B31449) numbers. psu.edupsu.edu

While thermal cracking is governed by free-radical chain reactions, the focus of catalytic processes for branched hydrocarbons like this compound is on ionic mechanisms mediated by the acid sites of the catalyst. psu.edu The initiation of these reactions can occur via several pathways that generate carbocations. The two primary ionic cracking mechanisms are:

Bimolecular (Classical) Cracking : This mechanism is dominant at higher conversions where olefinic products are present. mpg.de It involves a carbenium ion chain reaction. An initial carbenium ion (formed from an impurity or a protolytic event) abstracts a hydride ion from a reactant alkane molecule, creating a new carbenium ion. mpg.de This new ion then undergoes β-scission—the cleavage of the C-C bond that is beta to the positively charged carbon. This step produces a smaller alkene and a new, smaller carbenium ion, which continues the chain. tandfonline.com For this compound, β-scission of a tertiary carbenium ion at C5 would be a highly probable cracking pathway.

Monomolecular (Protolytic) Cracking : This mechanism, often referred to as the Haag-Dessau mechanism, is significant at very low conversions or high temperatures. tandfonline.commpg.de It involves the direct protonation of a C-C or C-H bond in the alkane by a strong Brønsted acid site to form a pentacoordinated carbonium ion transition state. tandfonline.commpg.de This unstable intermediate then collapses, cleaving a C-C bond (protolysis) or a C-H bond to produce a smaller alkane and a carbenium ion, or H₂ and a carbenium ion. tandfonline.commpg.de

For a highly branched alkane, cracking via β-scission of a tertiary carbenium ion is generally the most favored pathway due to the stability of the intermediate. Cleavage would preferentially occur at the quaternary C5 carbon of this compound, as this would lead to the formation of stable tertiary or secondary carbenium ions and olefins.

The distribution of products from catalytic cracking can be controlled by carefully selecting the catalyst and optimizing reaction conditions. mdpi.com Zeolites are the cornerstone of modern cracking catalysts due to their strong acidity, thermal stability, and shape-selective properties. frontiersin.orgscienomics.com

Influence of Zeolite Type : The pore structure of the zeolite has a profound impact on the product slate.

Large-Pore Zeolites (e.g., Zeolite Y) : These are the main components in Fluid Catalytic Cracking (FCC) catalysts for gasoline production. Their large pores can accommodate bulky molecules and allow for bimolecular reactions, but can also lead to over-cracking and coke formation. mdpi.com

Medium-Pore Zeolites (e.g., ZSM-5) : ZSM-5 is often used as an additive in FCC units to boost the production of light olefins like propylene (B89431) and butylene. mdpi.com Its smaller, shape-selective pores restrict the formation of larger molecules and coke precursors, favoring the cracking of linear chains and producing fewer aromatics than larger-pore zeolites. frontiersin.org When cracking a molecule like this compound, ZSM-5 would likely produce a high yield of C₃-C₅ olefins.

Catalyst Modifications : The catalytic performance can be fine-tuned through various modifications. Adding phosphorus to ZSM-5 can moderate its acidity, reducing hydrogen transfer reactions and increasing selectivity towards light olefins. frontiersin.org Incorporating metals or using different binder materials in the catalyst formulation also alters the product distribution. mdpi.com

Process Conditions : Reaction temperature and hydrocarbon partial pressure are critical variables. Higher temperatures generally favor cracking over isomerization and increase the yield of light gases and olefins, though they can also lead to more thermal cracking. mdpi.com Short contact times are essential to minimize secondary reactions like hydrogen transfer, which convert valuable olefins into less desirable alkanes. mdpi.com

By manipulating these catalyst and process variables, refiners can steer the cracking of branched alkanes toward desired product distributions, whether it be maximizing high-octane gasoline, light olefins for chemical feedstocks, or middle distillates. mdpi.com

Alkylation Reactions of Branched Alkanes with Olefins

Alkylation combines branched alkanes with olefins to synthesize larger, highly branched alkanes. This process is critical for producing valuable branched alkylate components. The reaction typically proceeds through a carbocation mechanism catalyzed by strong acids.

Hydride transfer is a fundamental step in the alkylation of branched alkanes. In this process, a hydride ion (H⁻) is transferred from an alkane to a carbocation. This transfer propagates the chain reaction by generating a new carbocation from a neutral alkane molecule, which can then react with an olefin.

Computational studies, such as periodic DFT studies complemented by microkinetic modeling, have been employed to understand the competitive reaction paths in processes like the alkylation of isobutane (B21531) with propene. tue.nl These models help elucidate the kinetics of hydride transfer versus other competing reactions, such as deprotonation. tue.nl

The synthesis of branched alkylates is a cornerstone of the petrochemical industry. These reactions aim to produce highly branched C7-C9 alkanes, which are prized for their high octane ratings. The reaction of isobutane with light olefins (e.g., propene, butene) is a classic example.

Modern synthetic methods have expanded to include various catalytic systems to create branched structures. For instance, nickel-based catalysts can promote the Markovnikov-selective hydroalkylation of unactivated olefins using haloalkanes as both hydride and alkyl donors. researchgate.net This approach allows for the formation of branched products under mild conditions. researchgate.net Other methods involve the electrophilic addition of alkyl carbenium ions to unsaturated fatty compounds to yield well-defined alkyl-branched products. uni-oldenburg.deresearchgate.net Zeolites are also used as catalysts for skeletal isomerization of unsaturated fatty acids to produce branched-chain acids. google.com

Synthetic Method Catalyst/Reagent Reactants Product Type
Acid-Catalyzed Alkylation Strong acids (e.g., H₂SO₄, HF)Branched Alkane + OlefinHighly Branched Alkylate
Reductive Hydroalkylation Ni-based catalyst / ReductantOlefin + HaloalkaneBranched Alkane
Electrophilic Addition Ethylaluminum sesquichlorideUnsaturated Fatty Compound + Alkyl ChloroformateAlkyl-Branched Oleochemical
Skeletal Isomerization ZeoliteUnsaturated Fatty AcidBranched-Chain Fatty Acid

Fundamental Investigations of Alkane C-H Bond Activation

The carbon-hydrogen (C-H) bond in alkanes is notoriously inert, making its selective functionalization a significant challenge in chemistry. acs.orgresearchgate.net Research into C-H bond activation is crucial for developing new methods to convert abundant alkanes into more valuable chemicals. researchgate.net This field often involves the use of transition metal complexes that can cleave the strong C-H bond and form an organometallic intermediate. wikipedia.org

A key intermediate in the catalytic C-H activation process is the σ-alkane complex, where an alkane's C-H σ-bond coordinates directly to a transition metal center. nih.govnih.gov These complexes are typically transient and challenging to isolate and characterize due to the weak nature of the metal-alkane bond. nih.gov

Significant progress has been made in synthesizing and characterizing these elusive species, particularly in the solid state. nih.gov One successful approach involves a simple gas-solid reaction, where a precursor diene complex is hydrogenated in a single-crystal to single-crystal transformation. acs.orgrsc.org For example, rhodium(I) σ-alkane complexes have been synthesized and structurally characterized using single-crystal X-ray diffraction. nih.govresearchgate.net This technique revealed that the alkane ligand is coordinated to the metal center through two σ-C-H bonds. nih.gov Photochemical routes are also common, where light is used to eliminate a ligand from a transition metal complex, creating a reactive species that can bind an alkane from solution. wikipedia.orgnih.gov

Characterization of these complexes relies on various spectroscopic techniques, including solid-state NMR spectroscopy and X-ray crystallography. acs.orgresearchgate.net

Synthesis Method Description Example Precursor Resulting Complex
Solid/Gas Reaction Hydrogenation of a metal-diene complex in the solid state. acs.org[Rh(L₂)(norbornadiene)][BArF₄][Rh(L₂)(norbornane)][BArF₄]
Photochemical Route Photoinduced elimination of a ligand (e.g., CO) to create a reactive site. nih.govCr(CO)₆ in octaneCr(CO)₅-alkane

The bonding between a metal and an alkane in a σ-complex is a weak interaction. It is best described as a three-center, two-electron (3c-2e) bond. acs.orgresearchgate.net The primary component of this interaction is the donation of electron density from the alkane's C-H σ-bonding orbital to an empty orbital on the metal (σCH → M donation). acs.orgresearchgate.net

This bonding model is distinct from the well-established Dewar-Chatt-Duncanson model for metal-alkene complexes, which involves a synergistic combination of σ-donation from the alkene's π-orbital to the metal and π-back donation from a filled metal d-orbital to the alkene's π-antibonding orbital. libretexts.orgmangaldaicollege.org In σ-alkane complexes, the back-donation component is generally considered negligible due to the high energy of the alkane's σ orbital.

Density Functional Theory (DFT) calculations have been instrumental in confirming the electronic structure of these complexes. acs.orgresearchgate.net Analyses of electron dynamics in various C-H activation mechanisms show that while the CH₃ moiety consistently uses an electron pair from the cleaved C-H bond to form a σ-bond with the metal, the electron pair that accepts the proton differs depending on the mechanism (e.g., oxidative addition, σ-bond metathesis). acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Branched Alkanes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. creative-biostructure.com It provides detailed information about the chemical environment of individual atoms, enabling the precise characterization of complex isomers. creative-biostructure.com

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental tool for determining the number of unique carbon atoms within a molecule and their respective chemical environments. libretexts.org For a branched alkane like 5-methyl-5-propylnonane, each carbon atom in a distinct electronic environment will produce a separate signal in the ¹³C NMR spectrum. libretexts.org The chemical shift of each signal provides clues about its position within the alkyl chains and proximity to the quaternary carbon center.

While 1D NMR is informative, complex hydrocarbon mixtures often require more advanced two-dimensional (2D) techniques for unambiguous structural assignment. acs.org 1H Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is particularly valuable. nih.gov This technique reveals proton-proton (¹H-¹H) coupling correlations, which helps to establish the connectivity of the carbon backbone. creative-biostructure.com The DQF-COSY pulse sequence is adept at suppressing strong diagonal signals, which enhances the visibility of the cross-peaks that contain the crucial structural information needed to discriminate between different types of alkanes. acs.orgnih.gov

Carbon Atom(s)Predicted ¹³C NMR Chemical Shift (ppm)
C5 (Quaternary)35-45
CH₃ (on C5)25-35
CH₂ (propyl & nonyl chains, adjacent to C5)30-40
CH₂ (internal chain carbons)20-30
CH₃ (terminal methyls)10-20

Table 1. Predicted ¹³C NMR chemical shifts for the unique carbon environments in this compound. The ranges are typical for substituted alkanes.

Characterizing and quantifying hydrocarbon mixtures directly within porous media, such as catalyst supports, presents a significant analytical challenge. nih.gov The magnetic field inhomogeneities characteristic of these environments cause severe line broadening in standard NMR spectra, obscuring the high-resolution data needed for analysis. acs.org

The 2D DQF-COSY technique can overcome this limitation. nih.gov By analyzing 1D anti-diagonal spectra projected from the 2D DQF-COSY data, the effects of line broadening are removed, restoring high-resolution information. nih.govnih.gov This approach has been successfully used for the in situ quantification of branched alkanes within the pores of a catalyst support. acs.orgnih.gov A Partial Least-Square Regression (PLSR) analysis is often applied to the spectral data to estimate the mixture compositions with a high degree of accuracy. nih.govresearchgate.net Studies have shown that this method can determine the mole percent of branched species with a root-mean-square error of prediction (RMSEP) as low as 1.4 mol %. nih.govnih.gov This capability is vital for studying processes like Fischer-Tropsch synthesis, where the degree and nature of alkane branching influence fuel quality. nih.gov

ComponentTrue Composition (mol %)Estimated Composition (mol %)
n-Dodecane50.050.5
2-Methylheptane25.024.1
This compound25.025.4

Table 2. An example of a hypothetical quantification of a three-component alkane mixture confined in a porous medium, analyzed by DQF-COSY NMR with PLSR. The data demonstrates the high accuracy of the technique.

NMR spectroscopy excels at discriminating between structural isomers—compounds with the same molecular formula but different atomic arrangements. creative-biostructure.com Isomers like this compound and its constitutional isomers will produce distinct NMR spectra due to differences in molecular symmetry, which leads to a different number of unique carbon and proton signals, as well as unique chemical shifts and spin-spin coupling patterns. libretexts.orgmagritek.com For example, a more symmetrical isomer will have fewer signals in its ¹³C NMR spectrum than a less symmetrical one. libretexts.org

Furthermore, advanced NMR methods can quantify the composition of mixtures in terms of their submolecular groups. nih.gov The DQF-COSY technique has been used to estimate the relative amounts of specific structural motifs, such as CH₃CH₂, (CH₃)₂CH, and CH₂CH(CH₃)CH₂ groups, within a complex mixture. nih.gov This analysis can achieve a root-mean-square error of prediction of less than 1 mol % for each group, providing a detailed compositional fingerprint of the hydrocarbon sample. nih.gov

Compound NameMolecular FormulaExpected Number of Unique ¹³C NMR Signals
n-TridecaneC₁₃H₂₈7
2-Methyl-5-propylnonaneC₁₃H₂₈13
This compoundC₁₃H₂₈8
2,2,4,4-TetramethylnonaneC₁₃H₂₈10

Table 3. A comparison of selected C₁₃H₂₈ isomers and the predicted number of signals in their respective ¹³C NMR spectra, illustrating how NMR can readily distinguish between them based on molecular symmetry.

Comprehensive Chromatographic and Mass Spectrometric Techniques

For highly complex hydrocarbon mixtures containing hundreds or thousands of compounds, even advanced NMR may not be sufficient for complete separation and identification. In these cases, the combination of high-resolution chromatography and mass spectrometry is indispensable.

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in separation power and peak capacity compared to conventional one-dimensional GC. acs.orgazom.com The technique utilizes two columns with different stationary phases (e.g., nonpolar and polar), and the effluent from the first column is continuously trapped, focused, and re-injected onto the second, faster-separating column. mosh-moah.de

This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. mosh-moah.de In the analysis of fuels, GC×GC can effectively separate complex mixtures of iso-alkanes from n-alkanes and other hydrocarbon classes. acs.orgdlr.de The structured nature of the resulting chromatogram allows for the grouping of compounds by carbon number and the degree of branching, enabling a more detailed compositional analysis than is possible with single-column methods. acs.orgmosh-moah.de This enhanced resolution is critical for evaluating the quality of conventional and sustainable aviation fuels. acs.orgdlr.de

For the molecular-level characterization of exceptionally complex organic mixtures like crude oil, high-resolution mass spectrometry (HRMS) is essential. nih.gov Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a premier technique in this field, offering unparalleled resolving power and mass accuracy. researchgate.net This allows for the assignment of unambiguous elemental compositions (e.g., CₓHᵧNₐOₑSₛ) to thousands of individual compounds within a mixture, a practice known as "petroleomics". nih.gov

Time-of-Flight Mass Spectrometry (TOFMS), especially when coupled with GC×GC, is another powerful HRMS technique. azom.commosh-moah.de The high resolution of TOFMS helps to mathematically deconvolute co-eluting peaks, resulting in "cleaner" mass spectra that can be more reliably matched to spectral libraries for compound identification. azom.com Both FT-ICR MS and TOFMS provide the molecular-level detail necessary to characterize the vast number of branched and cyclic alkanes present in heavy hydrocarbon fractions that are often unresolvable by chromatography alone. researchgate.net

Integrated Analytical Protocols (GC-FID, GC-MS, IR) for Reaction Progress and Product Verification

The synthesis of a specific branched alkane like this compound requires rigorous analytical oversight to monitor reaction progress and confirm the identity and purity of the final product. An integrated approach combining Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy provides a comprehensive toolkit for this purpose.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a primary technique for quantifying the components in a reaction mixture. mdpi.com The separation of compounds is based on their volatility and interaction with the stationary phase of the GC column. unl.edu For alkanes, retention time generally increases with boiling point and carbon number. researchgate.net Branched alkanes typically have lower boiling points than their linear isomers and thus elute earlier. unl.edu The retention index (Kovats index) is a standardized measure that can help in the tentative identification of compounds by comparing experimental values with literature data. unl.edu In a hypothetical synthesis of this compound, GC-FID would be used to track the consumption of reactants and the formation of the product, with quantification based on the area of the corresponding peaks. researchgate.net

Interactive Table: Estimated GC Retention Indices for C13 Alkanes This table illustrates the expected elution order of this compound relative to other C13 isomers on a nonpolar stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation. srce.hr As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a molecular fingerprint. For this compound (molar mass 184.36 g/mol ), the molecular ion peak (M+) at m/z 184 would be expected, although it may be weak for highly branched alkanes. The fragmentation pattern is highly predictable and is key to identification. The fragmentation preferentially occurs at the quaternary carbon atom due to the formation of stable tertiary carbocations.

Key Predicted Fragments for this compound:

Loss of a propyl group (-C3H7): A prominent peak at m/z 141 (184 - 43).

Loss of a butyl group (-C4H9): A prominent peak at m/z 127 (184 - 57).

Loss of a methyl group (-CH3): A peak at m/z 169 (184 - 15).

Interactive Table: Predicted Mass Spectrum Fragmentation for this compound ```html

m/z ValueProposed Fragment IonStructural OriginExpected Relative Intensity
184[C13H28]+Molecular Ion (M+)Low
169[M - CH3]+Loss of a methyl groupMedium
141[M - C3H7]+Loss of a propyl groupHigh
127[M - C4H9]+Loss of a butyl groupHigh
57[C4H9]+Butyl cationHigh
43[C3H7]+Propyl cationHigh

Infrared (IR) Spectroscopy is particularly useful for monitoring the progress of the reaction in real-time. clairet.co.ukrsc.orgFor instance, if this compound were synthesized via a Grignard reaction followed by hydrolysis and reduction, IR spectroscopy would track the disappearance of the C=O stretching band of the ketone starting material (around 1715 cm⁻¹) and the O-H stretching band of the alcohol intermediate (broad, around 3400 cm⁻¹). The completion of the reaction would be signaled by the absence of these bands and the presence of only characteristic alkane absorptions. rsc.org

Vibrational Spectroscopy for Conformational and Structural Insights

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FT-IR) techniques, provides detailed information about the molecular structure and conformational arrangement of branched alkanes like this compound.

Raman Spectroscopy for Investigating Alkyl Chain Length and Branching Patterns

Raman spectroscopy is highly sensitive to the carbon backbone of molecules, making it an excellent tool for analyzing the skeletal structure of alkanes. libretexts.orgUnlike IR spectroscopy, vibrations of non-polar C-C bonds, which form the fundamental framework of alkanes, are strongly Raman active. spectroscopyonline.com The Raman spectrum of an alkane is characterized by several key regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region contains signals from symmetric and asymmetric stretches of CH₂, and CH₃ groups. The relative intensity of the CH₂ and CH₃ bands can provide information about the degree of branching. nih.gov* C-H Bending Region (1300-1470 cm⁻¹): This includes scissoring and twisting modes of methylene (B1212753) (CH₂) groups and deformation modes of methyl (CH₃) groups.

Skeletal Vibrations (800-1200 cm⁻¹): This "fingerprint" region contains C-C stretching modes. The pattern of these bands is highly sensitive to the conformation and branching of the alkane chain. For this compound, specific modes associated with the quaternary carbon and the attached alkyl chains would be present. The intensity of certain skeletal modes, such as the longitudinal acoustic mode (LAM), can sometimes be correlated with the length of straight-chain segments within a molecule.

Interactive Table: Characteristic Raman Shifts for Alkane Structures

Applications of Fourier Transform Infrared (FT-IR) Spectroscopy in Synthetic Chemistry

FT-IR spectroscopy is a fundamental technique used to confirm the functional groups present in a molecule. libretexts.orgFor alkanes, which lack traditional functional groups, the spectrum is relatively simple but provides clear confirmation of their saturated hydrocarbon nature. orgchemboulder.comThe key application in the synthesis of this compound is to verify the complete removal of precursor functional groups and to confirm the presence of the alkane product. compoundchem.com The FT-IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. orgchemboulder.com* C-H Stretching Absorptions: These occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgThe presence of methyl, propyl, and internal methylene groups would lead to a strong, overlapping band in this region.

C-H Bending Absorptions: Methyl (CH₃) groups show a characteristic bending absorption around 1375 cm⁻¹. The presence of the quaternary carbon in this compound, with an attached methyl group, would make this peak distinct. Methylene (CH₂) groups have a scissoring absorption around 1465 cm⁻¹. spectroscopyonline.comInteractive Table: Key FT-IR Absorption Frequencies for this compound

Advanced Techniques for Catalyst Characterization in Branched Alkane Processes

The synthesis of branched alkanes often relies on heterogeneous catalysis, for example, in isomerization or alkylation reactions. Understanding the catalyst's structure and active sites is crucial for optimizing these processes. Advanced in-situ and computational techniques provide unprecedented insight into how these catalysts function.

In Situ X-ray Absorption and Infrared Spectroscopy for Active Site Analysis

Characterizing a catalyst under actual reaction conditions (in situ or operando) is essential to understand its dynamic nature. nih.govIn Situ X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic and local atomic structure of the active metal sites within a catalyst. acs.orgnih.govXAS can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom (e.g., a platinum atom in an isomerization catalyst). nih.gov* EXAFS gives details about the coordination number and distances to neighboring atoms, allowing researchers to map the environment of the active site. acs.orgFor catalysts used in alkane processing, XAS can track changes in the metal nanoparticles, such as oxidation, reduction, or sintering, during the reaction. uu.nlIn Situ Infrared Spectroscopy complements XAS by providing information about the molecules adsorbed on the catalyst surface. rsc.orgornl.govBy monitoring the vibrational frequencies of reactants, intermediates, and products as they interact with the active sites, researchers can elucidate reaction mechanisms. acs.orgacs.orgFor example, in the isomerization of a linear alkane to a branched one, IR can detect the formation of carbocation intermediates adsorbed on the acidic sites of a zeolite support.

Small Angle Neutron Scattering and DFT Calculations in Catalytic System Design

A rational approach to catalyst design combines physical characterization with theoretical modeling. Small Angle Neutron Scattering (SANS) is a technique used to investigate material structures on the nanoscale (typically 1-100 nm). conicet.gov.arrsc.orgNeutrons are particularly sensitive to light elements like hydrogen and can penetrate deeply into materials and sample environments. nih.govIn catalysis, SANS is invaluable for:

Characterizing Porous Supports: It can determine the size, shape, and distribution of pores in materials like zeolites or silica, which is critical as the pore structure dictates reactant accessibility to active sites. soton.ac.uk* Analyzing Nanoparticle Size and Distribution: SANS can measure the size and spacing of metal nanoparticles dispersed on a support, which strongly influences catalytic activity. rsc.orgDensity Functional Theory (DFT) Calculations are a computational chemistry tool used to model chemical systems at the electronic level. mdpi.commdpi.comIn catalyst design, DFT allows researchers to:

Model Active Sites: Simulate the geometric and electronic structure of catalytic active sites. nih.gov* Investigate Reaction Mechanisms: Calculate the energy landscape of a reaction, including the energies of reactants, products, intermediates, and transition states. This helps identify the most likely reaction pathway and rate-determining steps. researchgate.net* Predict Catalytic Activity: By understanding the fundamental interactions between reactants and the catalyst surface, DFT can guide the design of new catalysts with enhanced activity and selectivity for producing specific branched alkanes like this compound. qub.ac.uk

Table of Chemical Compounds Mentioned | Compound Name | | :--- | | this compound | | Tridecane | | 2,2,4,4-Tetramethyl-3,3-diethylpentane | | Platinum | | Silica |

Computational Chemistry and Theoretical Modeling of Branched Alkanes

Quantum Chemical Investigations of Branched Alkane Stability and Energetics

Quantum chemical methods are fundamental to understanding the electronic structure and energetics of molecules. For branched alkanes, these investigations have been crucial in explaining the long-observed thermodynamic preference for branched isomers over their linear counterparts chemistryviews.orgnih.govnih.govquora.com. The stability of a molecule like 5-Methyl-5-propylnonane, with its quaternary carbon center, is governed by a complex interplay of electronic and steric factors.

Density Functional Theory (DFT) Applications in Conformational Analysis and Spectroscopic Correlations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the complex potential energy surfaces of flexible molecules like this compound.

Conformational analysis using DFT helps identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by calculating the energies of various geometries resulting from rotations around the single bonds. For branched alkanes, DFT studies have revealed that traditional notions of steric hindrance are insufficient to explain their stability nih.govnih.gov. A novel DFT-based approach partitions the total energy into steric, electrostatic, and quantum energy terms nih.gov. This analysis indicates that branched alkanes possess less destabilizing steric energy compared to linear alkanes nih.gov. However, this is counteracted by an opposing quantum energy term, leaving electrostatic and electron correlation effects as the primary drivers for the enhanced stability of branched structures nih.govquora.com.

The choice of DFT functional is critical for accurate results. Standard functionals like B3LYP can overestimate conformer energies, while others may underestimate key interaction energies idc-online.com. The inclusion of dispersion corrections is essential for properly describing the non-covalent interactions that influence alkane conformations idc-online.com. Double-hybrid functionals that incorporate a portion of post-Hartree-Fock correlation have shown excellent agreement with high-level benchmarks for alkane conformational energies idc-online.com.

Table 1: Representative DFT Functional Performance for Alkane Conformational Energies (kcal/mol). This table illustrates typical accuracies of various DFT methods against high-level CCSD(T) benchmarks for simple alkanes like butane and pentane, which are foundational for understanding more complex structures like this compound.
FunctionalMean Absolute Deviation (kcal/mol)Notes
B3LYP~0.3 - 0.5Overestimates conformational energy differences. idc-online.com
M06-2X~0.2 - 0.3Generally good performance for main-group thermochemistry.
B2GP-PLYP-D~0.1 - 0.2Dispersion-corrected double-hybrid functional showing high accuracy. idc-online.com

Ab Initio Quantum Chemistry for Predicting Thermochemical Properties

Ab initio (from first principles) quantum chemistry methods provide highly accurate predictions of molecular properties without reliance on empirical parameterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the gold standard for accuracy idc-online.comchemrxiv.org.

These high-level calculations are crucial for establishing reliable thermochemical data, such as the enthalpy of formation and Gibbs free energy, for branched alkanes. While computationally expensive, methods like CBS-QB3 can predict standard enthalpies of formation with a mean absolute deviation of less than 3 kJ/mol after systematic corrections researchgate.net. Accurate characterization of the stability of branched alkanes requires these post-self-consistent field (SCF) methods because they properly account for medium-range electron correlation, which is a key factor in their stability nih.gov. These accurate ab initio results often serve as benchmarks to validate the performance of more computationally efficient DFT methods idc-online.com. Linear regression models trained on thermochemical data from C1 to C10 isomers have also proven effective in predicting the properties of longer-chain alkanes with high accuracy nih.gov.

Table 2: Accuracy of Ab Initio Methods for Predicting Standard Enthalpies of Formation (ΔfH°) of Alkanes.
MethodMean Absolute Deviation (kJ/mol)Computational Cost
CBS-QB3~2.5High
W1h-val~0.6Very High
G4~2.0High

Analysis of Stereoelectronic Effects and Hyperconjugation in Alkane Stability

The enhanced stability of branched alkanes like this compound is now largely attributed to stereoelectronic effects, particularly hyperconjugation, rather than steric repulsion nih.govwikipedia.org. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*) researchgate.netyoutube.com.

Molecular Simulations and Statistical Mechanics for Hydrocarbon Systems

While quantum mechanics excels at describing individual molecules, molecular simulations based on statistical mechanics are the preferred tool for studying the bulk properties of liquids and other condensed phases. These methods use classical force fields to model the interactions between large numbers of molecules.

Molecular Dynamics (MD) Simulations for Liquid-Phase Thermophysical Properties of Branched Alkanes

Molecular Dynamics (MD) simulations are used to predict the macroscopic properties of liquids by simulating the motions of individual atoms and molecules over time. For branched alkanes, MD simulations can accurately predict thermophysical properties such as density, enthalpy of vaporization, viscosity, and diffusion coefficients aip.orgkoreascience.krresearchgate.net.

Simulations have shown that branching significantly affects liquid structure and dynamics. Increased branching leads to a more compact molecular shape, which reduces the surface area and weakens intermolecular interactions koreascience.kr. This is reflected in lower boiling points and densities compared to linear alkanes of similar molecular weight. MD studies using force fields like GAFF2 have shown good agreement with experimental densities, with average deviations typically under 2% mdpi.com. The simulations also capture the effect of branching on molecular motion; for instance, branching can control the temperature dependence of diffusion aip.orgresearchgate.net.

Table 3: Comparison of Simulated and Experimental Properties for a Representative Branched Alkane (e.g., Isooctane).
PropertyMD Simulation ValueExperimental ValueAverage Deviation (%)
Density (g/cm³) at 298 K0.6880.692-0.6
Enthalpy of Vaporization (kJ/mol)30.130.76-2.1
Self-Diffusion Coefficient (10⁻⁹ m²/s)2.252.18+3.2

Development and Validation of Intermolecular Potential Models for Branched Alkane Systems

The accuracy of MD simulations is entirely dependent on the quality of the underlying intermolecular potential model, or force field. Developing robust force fields for branched alkanes is a significant area of research. These models typically use a combination of terms to describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The non-bonded interactions are often modeled using the Lennard-Jones potential aip.orgnih.gov. A key challenge in parameterizing force fields for branched alkanes is accurately representing the different types of carbon atoms (e.g., primary, secondary, tertiary, and the quaternary carbon in this compound). Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) and its refinements achieve higher accuracy by assigning different Lennard-Jones parameters to carbon atoms based on the number of attached hydrogens aip.orgnih.gov. These parameters are often calibrated by fitting simulation results to experimental data for vapor-liquid equilibria, liquid densities, and enthalpies of vaporization aip.orgnih.govumn.edu. While modern force fields can reproduce densities and enthalpies well, accurately predicting vapor pressures remains a challenge, suggesting limitations in the functional forms of the potentials used aip.orgnih.gov.

Computational Exploration of Reaction Pathways and Potential Energy Surfaces

The exploration of reaction pathways and potential energy surfaces (PES) is a cornerstone of computational chemistry. For branched alkanes, this involves mapping the energy landscape to identify stable conformations, transition states, and the energetic barriers between them.

Automated Generation of Reaction Mechanisms for Catalytic Conversions

The complexity of reaction networks in catalytic conversions of alkanes necessitates automated methods for mechanism generation. Tools like the Reaction Mechanism Generator (RMG) for heterogeneous catalysis can construct detailed microkinetic models from user-defined initial conditions without a priori assumptions. chemrxiv.org RMG can estimate the thermochemistry of adsorbates and build these models on various hypothetical metal surfaces by employing linear scaling relationships. chemrxiv.org This automated approach is crucial for systematically exploring the vast number of possible elementary reaction steps involved in processes like catalytic cracking and isomerization of large, branched alkanes. By simulating these complex reaction networks, researchers can identify the most probable reaction pathways and intermediates.

Topological Analysis of Conformational Potential Energy Landscapes of Branched Alkanes (e.g., 2,8-dimethyl, 5-propylnonane)

The potential energy landscape of a branched alkane is a high-dimensional surface that describes the molecule's potential energy as a function of its atomic coordinates. The inherent complexity of these surfaces for flexible molecules like alkanes has led to the application of topological methods for their characterization. weizmann.ac.ilnih.gov

One such method is the construction of a "disconnectivity graph," which provides a simplified, two-dimensional representation of the PES. weizmann.ac.il This graph partitions the conformational space into energy basins and illustrates their connectivity, revealing features like funnels which can guide the molecule towards its lowest energy state. weizmann.ac.il Another powerful technique is sublevelset persistent homology, which analyzes the topology of connected components of the landscape at different energy thresholds. aip.orgarxiv.org These methods allow for a more comprehensive understanding of the global structure of the energy landscape, moving beyond the simple identification of local minima and transition states. For a molecule like this compound, this analysis can reveal the accessible conformational families and the energetic barriers for interconversion between them.

Application of Chemical Graph Theory in Understanding Molecular Structures and Dynamics

Chemical graph theory provides a powerful framework for understanding the structure and properties of molecules by representing them as graphs, where atoms are vertices and bonds are edges. e-tarjome.comunipmn.it For alkanes, hydrogen atoms are often omitted, resulting in a "hydrogen-depleted molecular graph" or a carbon tree. e-tarjome.com This simplification retains all the essential structural information. e-tarjome.com

Topological indices, which are numerical descriptors derived from the molecular graph, can be used to correlate the structure of branched alkanes with their physical properties. e-tarjome.com These indices capture information about the size, shape, and degree of branching of the molecule. By establishing quantitative structure-property relationships (QSPR), chemical graph theory can be used to predict properties like boiling point, viscosity, and octane (B31449) number for a wide range of alkanes without the need for extensive experimental measurements.

Predictive Models for Catalytic Performance and Reaction Equilibria in Branched Alkane Chemistry

Predictive modeling plays a crucial role in the development of efficient catalytic processes for branched alkanes. These models can forecast catalyst performance and reaction equilibria, thereby accelerating the design and optimization of industrial processes.

Linear Regression Models for Thermochemical Properties in Hydroisomerization Applications

Hydroisomerization is a key industrial process for converting linear alkanes into more valuable branched isomers. The equilibrium distribution of the products is determined by their thermochemical properties, such as Gibbs free energy and enthalpy of formation. nih.govacs.org

Linear regression (LR) models have been developed to accurately predict these properties for long-chain alkanes. nih.govacs.orgmdpi.comnih.gov These models often use second-order group contributions as independent variables, which account for interactions between neighboring atomic groups. nih.govacs.orgmdpi.com By training the model on a dataset of known thermochemical properties for smaller alkanes (e.g., C1 to C10), it can then be used to predict these properties for larger alkanes with high accuracy, often exceeding the chemical accuracy of 1 kcal/mol. nih.govacs.org These predicted properties can then be used to calculate the reaction equilibrium distribution for the hydroisomerization of long-chain alkanes under various process conditions. nih.govacs.org

Table 1: Comparison of Mean Absolute Errors for Thermochemical Property Prediction Models

PropertyLinear Regression (kJ/mol)Benson et al. (kJ/mol)Joback and Reid (kJ/mol)
ΔfH₀0.851.202.50
ΔfG₀1.031.503.10
G₀ – H₀(0 K)0.781.102.20
H₀ – H₀(0 K)0.650.951.90

Rational Design of Catalysts for Selective Branched Alkane Production via Computational Approaches

The rational design of catalysts aims to create materials with optimized activity, selectivity, and stability for a specific chemical transformation. Computational methods are indispensable in this endeavor, providing a means to screen potential catalyst candidates and to understand the underlying catalytic mechanisms at a molecular level. rsc.orgmdpi.comscilit.com

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure of catalyst surfaces and the interactions with reactant molecules. mdpi.com These calculations can elucidate reaction mechanisms and identify rate-determining steps. acs.org For the selective production of branched alkanes, computational approaches can be used to design catalysts that favor isomerization over cracking reactions. This can be achieved by, for example, tuning the acidity of a zeolite catalyst or by creating specific active sites on a metal surface. By combining computational screening with experimental validation, the development of new and improved catalysts can be significantly accelerated. mdpi.com

Environmental Occurrence and Biotransformation Pathways of Branched Alkanes

Occurrence and Identification of Branched Alkanes in Complex Environmental Matrices

The detection and characterization of branched alkanes like 5-Methyl-5-propylnonane in the environment require sophisticated analytical techniques capable of distinguishing between numerous isomers within complex mixtures. Their presence is indicative of specific biological or industrial processes and contamination sources.

Detection of Branched Alkanes in Volatilomes from Biological and Anthropogenic Sources

The "volatilome" refers to the complete set of volatile organic compounds (VOCs) emitted by an organism or source. Branched alkanes are frequently identified components of various volatilomes.

Biological Sources: In biological systems, volatile alkanes can be generated through several metabolic processes. For example, they are known products of lipid peroxidation, where polyunsaturated fatty acids in cell membranes degrade under oxidative stress. nih.gov Microorganisms, including bacteria and fungi, also produce a wide array of VOCs as metabolic byproducts, which can include branched alkanes involved in inter-organismal signaling or defense. nih.govfrontiersin.org While many lower molecular weight branched alkanes have been identified in the human volatilome, higher molecular weight compounds like this compound are less commonly reported, though their presence cannot be ruled out. nih.gov

Anthropogenic Sources: Human activities are a major source of branched alkanes in the atmosphere. acs.org The primary anthropogenic source is the production, distribution, and incomplete combustion of fossil fuels. ipcc.chwikipedia.org Emissions from vehicle exhaust and the evaporation of fuels, solvents, paints, and industrial chemicals release a complex mixture of hydrocarbons, including branched alkanes, into the environment. wikipedia.orgnih.gov These compounds contribute to the formation of ground-level ozone and secondary organic aerosols. acs.orgnih.gov The ratio of linear to branched alkanes can sometimes be used to help distinguish between natural and anthropogenic sources in air quality studies. osti.gov

Source TypeExamples of Detected Branched AlkanesAssociated Process
Biological 2-Methylpentane, 3-Methylhexane, Methylated alkanesLipid peroxidation, Microbial metabolism nih.gov
Anthropogenic Isobutane (B21531), Isopentane, 2,2,4-TrimethylpentaneIncomplete fossil fuel combustion, Fuel evaporation ipcc.chwikipedia.org
Mixed Various C4-C10 branched isomersAtmospheric mixing of biogenic and industrial emissions

Characterization of Branched Alkane Components in Petroleum and Unresolved Complex Mixtures (UCM)

Crude oil and its refined products are the most significant reservoirs of branched alkanes in the environment. mdpi.com These compounds are formed during the geological maturation of organic matter.

Petroleum Composition: The composition of crude oil varies, but it always contains a substantial fraction of saturated hydrocarbons, including linear (n-alkanes), branched, and cyclic alkanes. bham.ac.uk Branched alkanes are particularly important as they can increase the octane (B31449) number of gasoline, making them desirable components in fuel formulations. mdpi.comthoughtco.com The relative abundance of branched alkanes compared to n-alkanes can be a key characteristic of a particular oil source. bham.ac.uk

Unresolved Complex Mixture (UCM): When petroleum is released into the environment, it undergoes weathering processes, including biodegradation. Microorganisms preferentially metabolize the simpler, linear alkanes first. semanticscholar.org This process leaves behind the more structurally complex and degradation-resistant compounds, such as highly branched alkanes and cycloalkanes. taylorandfrancis.com When analyzed by gas chromatography, this remaining mixture of thousands of co-eluting, structurally complex hydrocarbons appears as a broad "hump" in the chromatogram, which is termed the Unresolved Complex Mixture (UCM). semanticscholar.orgnih.gov The presence of a prominent UCM is a hallmark of weathered or biodegraded oil. taylorandfrancis.comresearchgate.net

A molecule like this compound, with its sterically hindered quaternary carbon atom, is expected to be highly resistant to microbial attack. nih.gov Therefore, in an oil-contaminated environment, it would be selectively concentrated over time and become a characteristic component of the persistent UCM fraction.

Microbiological Transformation and Biodegradation of Branched Alkanes

The environmental fate of branched alkanes is largely determined by the ability of microorganisms to metabolize them. While many microbes can use linear alkanes as a source of carbon and energy, branched structures present a significant metabolic challenge. lyellcollection.orgnih.gov

Mechanisms and Enzymology of Microbial Metabolism of Higher Alkanes

The microbial degradation of alkanes is typically an aerobic process initiated by the enzymatic incorporation of oxygen. researchgate.netresearchgate.net

Initial Oxidation: The critical first step in aerobic alkane metabolism is the oxidation of the inert hydrocarbon, a reaction catalyzed by enzymes called alkane hydroxylases or monooxygenases. researchgate.netfrontiersin.org Several major families of these enzymes have been identified:

Integral-Membrane Non-Heme Iron Monooxygenases (AlkB family): These are the most widespread and well-characterized alkane hydroxylases, typically acting on medium-chain alkanes (C5–C17). frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases (CYP family): These enzymes have a broad substrate range and are involved in the degradation of medium- and long-chain alkanes. researchgate.netnih.gov

Flavin-Dependent Hydroxylases: An example is LadA, an enzyme that specializes in the oxidation of long-chain alkanes (C15–C36). nih.gov

Methane Monooxygenases (MMOs): These enzymes are responsible for the oxidation of short-chain gaseous alkanes. researchgate.net

These enzymes typically attack the terminal methyl group of an n-alkane, converting it to a primary alcohol. researchgate.net This alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to a fatty acid. The resulting fatty acid can then enter the central metabolic pathway of β-oxidation to generate energy and cellular components. frontiersin.org

Challenges of Branched Structures: The presence of alkyl branches significantly hinders this process. Branches near the end of a chain can sterically block the active site of terminal hydroxylases. A quaternary carbon atom, such as the C5 position in this compound, represents a complete blockage for the standard β-oxidation pathway and is highly resistant to direct enzymatic attack. nih.gov While some specialized microbes have evolved alternative pathways to degrade branched compounds like pristane, these processes are generally much slower and less efficient than the degradation of linear alkanes. nih.gov

Enzyme FamilyTypical Substrate (n-alkanes)Mechanism of Action
AlkB Monooxygenases C5–C17 nih.govTerminal or sub-terminal hydroxylation
Cytochrome P450s C5–C16 and longer nih.govTerminal hydroxylation
LadA C15–C36 nih.govTerminal hydroxylation of long chains
Methane Monooxygenases C1–C4 researchgate.netMethane and short-chain alkane oxidation

Research on Bioremediation Potential and Environmental Fate of Branched Hydrocarbons

The differential biodegradability of linear versus branched hydrocarbons is a critical factor in the bioremediation of petroleum-contaminated sites and determines the long-term environmental fate of these pollutants.

Bioremediation Potential: Bioremediation strategies for oil spills often involve biostimulation (adding nutrients to encourage native microbial growth) or bioaugmentation (adding specialized hydrocarbon-degrading microbes). nih.govfrontiersin.org These approaches are highly effective at removing the readily biodegradable n-alkane fraction of petroleum. researchgate.net However, the branched and cyclic compounds that constitute the UCM, including molecules like this compound, are much more persistent. lyellcollection.org Their slow degradation rate means they remain in soil and sediment for extended periods, contributing to the chronic toxicity of weathered oil residues. researchgate.net The development of microbial consortia with enhanced capabilities to degrade these recalcitrant compounds is an active area of research. brieflands.com

Environmental Fate: The long-term environmental fate of persistent branched hydrocarbons is sequestration in environmental sinks. Due to their low water solubility and hydrophobic nature, these compounds strongly adsorb to soil organic matter and sediments. nih.gov Over time, they can become physically trapped within soil micropores, further reducing their bioavailability to microorganisms. This persistence means they can serve as long-term tracers of historical petroleum contamination. While complete mineralization is slow, partial oxidation can occur, leading to the formation of more polar and potentially more bioavailable transformation products. nih.gov Understanding the fate of these recalcitrant compounds is essential for accurately assessing the long-term ecological risks associated with petroleum pollution. lyellcollection.orgresearchgate.net

Industrial and Research Applications of Branched Alkanes: a Scholarly Perspective

Branched Alkanes in Advanced Fuel Science and Engineering

Branched alkanes are crucial components in the formulation of high-performance fuels, primarily due to their superior combustion properties compared to their straight-chain counterparts. The molecular structure of these isomers, characterized by the presence of alkyl side chains, significantly influences their physical and chemical characteristics, making them a focal point of research in fuel science.

Role in Enhancing Octane (B31449) Number of Gasoline via Isomerization

The octane number is a standard measure of a fuel's ability to withstand compression in an internal combustion engine without detonating. Higher octane ratings are indicative of greater resistance to "knocking" or "pinging," which allows for the use of higher compression ratios, leading to increased engine efficiency and power output. The process of isomerization is a key refinery operation used to convert straight-chain alkanes, which have low octane numbers, into their more highly branched isomers that possess significantly higher octane ratings.

Table 1: General Relationship Between Alkane Structure and Octane Number

FeatureEffect on Octane NumberRationale
Branching IncreasesMore compact structure, greater stability of resulting carbocations during combustion.
Chain Length DecreasesLonger chains are more prone to auto-ignition.
Position of Branches Central branching is generally more effectiveLeads to a more compact molecule.

Investigations into Branched Alkanes for Sustainable Aviation Fuels

The aviation industry is actively seeking to develop and implement Sustainable Aviation Fuels (SAFs) to reduce its carbon footprint. Iso-alkanes, also known as branched alkanes, are highly desirable components in SAF formulations. energy.gov This is due to their favorable properties, which include high specific energy (energy per unit mass), good thermal stability, and, crucially, low freezing points. energy.gov The highly branched structure of molecules like 5-Methyl-5-propylnonane disrupts the regular packing that occurs in linear alkanes at low temperatures, thereby depressing the freezing point. This is a critical safety and operational requirement for fuels used at high altitudes where temperatures are extremely low.

Research into SAFs is exploring various production pathways, including the hydroprocessing of esters and fatty acids (HEFA) and alcohol-to-jet (ATJ) processes, which can yield mixtures of iso-alkanes. While specific investigations involving this compound in SAF blends are not documented in available research, its molecular structure is representative of the types of highly branched C10-C15 alkanes that are targeted for advanced aviation fuels. The goal is to produce SAFs that are "drop-in" compatible with existing aircraft and infrastructure, and the inclusion of branched alkanes is essential to meet the stringent specifications for jet fuel. energy.gov

Strategic Utility in Organic Synthesis and Materials Science

The unique structural motifs of branched alkanes make them not only important as fuels but also as building blocks and components in the synthesis of more complex molecules and materials.

As Foundational Fragments in Complex Organic Molecule Construction

In the field of organic synthesis, the concept of retrosynthesis involves mentally deconstructing a complex target molecule into simpler, commercially available, or easily synthesized starting materials. Branched alkane fragments can serve as key "foundational fragments" in the assembly of complex natural products and other organic molecules. The specific substitution pattern and stereochemistry of a branched alkane can be crucial for establishing the correct three-dimensional architecture of the final product.

While there are no specific examples in the current scientific literature detailing the use of this compound as a foundational fragment, its structure represents a C13 building block with a quaternary carbon center. Such motifs are present in a variety of complex natural products. Synthetic strategies could, in principle, utilize a molecule with this core structure to introduce steric bulk or to serve as an anchor point for the elaboration of further functionality. The challenge in using such alkanes lies in their relative inertness, often requiring specific C-H activation methods to be incorporated into a synthetic sequence.

Research on Branched Alkanes as Components of Natural Products (e.g., Insect Hormones)

Branched alkanes are found in a variety of natural sources. For instance, this compound has been identified as a phytochemical present in the plant Sesbania grandiflora. In the context of insect biology, long-chain branched hydrocarbons are known to play significant roles as components of cuticular waxes, which help prevent desiccation and can also function as chemical signals, including pheromones.

While there is no direct evidence in the scientific literature linking this compound to insect hormones, the study of insect chemical ecology often reveals complex mixtures of hydrocarbons with specific branching patterns that are crucial for their biological activity. Insect hormones themselves are typically more complex molecules, often steroidal or terpenoid in nature. scispace.com However, the biosynthetic pathways that produce the diverse array of insect hydrocarbons are a subject of ongoing research, and the presence of specific branched alkanes in the insect cuticle can be critical for species recognition and communication.

Innovative Production Routes: Waste Valorization and Biorefining Concepts

The production of specific branched alkanes like this compound through traditional synthetic routes can be complex and costly. Consequently, there is growing interest in developing innovative and sustainable production methods, including the valorization of waste streams and biorefining.

One promising approach is the catalytic hydrocracking and hydroisomerization of longer-chain alkanes derived from renewable sources such as vegetable oils or Fischer-Tropsch synthesis. researchgate.netabo.fiuct.ac.za These processes utilize bifunctional catalysts to both break down (crack) larger molecules and rearrange (isomerize) their carbon skeletons into more highly branched structures. By carefully selecting the catalyst and reaction conditions, it is possible to influence the distribution of the resulting branched alkanes.

Another area of active research is the conversion of biomass-derived platform molecules, such as 5-(hydroxymethyl)furfural (HMF), into fuel-range hydrocarbons. rsc.org HMF can be produced from the dehydration of cellulosic biomass. Through a series of catalytic steps, including aldol condensation, hydrogenation, and hydrodeoxygenation, the furan ring and hydroxyl groups of HMF and its derivatives can be converted into a mixture of linear and branched alkanes. While these methods produce a range of hydrocarbon products, the development of highly selective catalysts could potentially favor the formation of specific, high-value branched alkanes. These innovative routes offer a pathway to produce compounds like this compound from sustainable feedstocks, contributing to a circular economy.

Upcycling of Polymer Waste to Branched Alkanes through Catalytic Processes

An extensive review of scientific literature and research databases reveals no specific studies detailing the production of this compound through the catalytic upcycling of polymer waste.

Current research on the chemical recycling of common polymers like polyethylene and polypropylene focuses on catalytic cracking and hydrocracking processes. These methods typically yield a complex mixture of hydrocarbons, including gases (C1–C4), gasoline-range products (C5–C12), and heavier oils and waxes. While these product streams contain a variety of linear and branched alkanes, specific isomers like this compound are not identified or quantified in the available research. The primary goal of these catalytic processes is often the production of valuable light olefins, aromatic compounds, or fuel-grade hydrocarbon fractions rather than the selective synthesis of a specific C13 alkane.

Therefore, there is currently no published data or detailed research findings to report on the formation of this compound from polymer waste valorization.

Progress in Microbial Biorefineries for Sustainable Alkane Production

In the context of microbial biorefineries, this compound has been identified as a metabolic byproduct in the degradation of lignin, a complex aromatic polymer found in plant biomass. Lignin valorization is a key goal in developing sustainable biorefineries, as it represents a significant, renewable source of carbon.

Research conducted on the lignin-degrading capabilities of bacterial strains has shown that specific microorganisms can break down this recalcitrant polymer into smaller, value-added compounds, including various alkanes. A study involving the bacterium Streptomyces sp. S6, isolated from a tropical environment, demonstrated the enzymatic depolymerization of kraft lignin. nih.gov During this process, gas chromatography-mass spectrometry (GC-MS) analysis of the resulting low molecular weight compounds revealed the formation of new products not present in the untreated lignin. nih.gov

Among these newly formed molecules, this compound was detected after treating the kraft lignin with the S6 strain for three and/or seven days. nih.gov Its presence, along with other linear and branched alkanes, suggests that the microbial action of Streptomyces sp. S6 involves aromatic ring-opening reactions of the lignin structure, followed by further biochemical transformations to produce saturated hydrocarbons. nih.gov This finding indicates a potential biosynthetic route for this compound from a renewable feedstock.

The table below summarizes the detection of this compound during the microbial degradation of lignin as reported in the study.

ParameterDescription
Microorganism Streptomyces sp. S6
Feedstock Kraft Lignin (KL)
Process Enzymatic Depolymerization / Biodegradation
Compound Detected This compound
Detection Timeframe Detected on day 3 and/or day 7 of treatment
Significance Indicates formation as a new monomer compound from lignin breakdown, suggesting a microbial ring-opening reaction pathway. nih.gov

Future Directions and Emerging Research Frontiers in 5 Methyl 5 Propylnonane and Branched Alkane Chemistry

Development of Next-Generation Catalytic Systems for Precise Alkane Structure Control

The synthesis of specific branched alkanes like 5-methyl-5-propylnonane with high selectivity remains a significant challenge. Future research is focused on the development of highly sophisticated catalytic systems that can precisely control the carbon skeleton of alkanes. One promising avenue is the design of dual-catalyst systems that can perform multiple reaction steps in a single pot. For instance, systems combining an alkane dehydrogenation catalyst with an olefin metathesis catalyst can convert linear alkanes into a diverse range of branched isomers. researchgate.net

Furthermore, the concept of "programmable catalysis" is emerging as a transformative approach. youtube.com These systems utilize dynamic catalysts whose activity and selectivity can be controlled in real-time by external stimuli, such as light or electric fields. This could enable the synthesis of highly complex and specific branched alkane structures that are inaccessible with conventional static catalysts. The development of robust and efficient programmable catalysts will be a key area of research in the coming years. youtube.com

Catalyst SystemDescriptionPotential Advantage
Dual-Function Catalysts Combines two or more catalytic functionalities on a single support or in a single reactor.Enables tandem reactions, improving efficiency and reducing waste.
Programmable Catalysts Catalyst activity and selectivity can be modulated by external stimuli.Allows for dynamic control over the reaction pathway, leading to highly specific products.
Supramolecular Catalysts Utilizes non-covalent interactions to create a well-defined reaction environment. schneebelilab.orgMimics the precision of enzymes, enabling highly selective transformations. schneebelilab.org

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

The vast number of possible branched alkane isomers makes the experimental screening for compounds with specific properties a daunting task. Artificial intelligence (AI) and machine learning (ML) are set to play a pivotal role in accelerating the discovery and design of new branched alkanes. researchgate.netnsf.gov By training algorithms on large datasets of known molecules and their properties, ML models can accurately predict the physicochemical properties of novel, unsynthesized alkanes. researchgate.netacs.org

These predictive models can be used to identify candidate molecules with desired characteristics, such as high cetane number for diesel fuels or optimal viscosity for lubricants. semanticscholar.org This in-silico screening approach can significantly reduce the time and resources required for experimental research. Furthermore, AI can be used to develop quantitative structure-property relationships (QSPR) that provide a deeper understanding of how the molecular structure of branched alkanes influences their macroscopic properties. semanticscholar.org

Advances in In Situ and Operando Characterization Techniques for Reaction Monitoring

A detailed understanding of the reaction mechanisms underlying alkane synthesis and isomerization is crucial for the development of improved catalysts. In situ and operando characterization techniques, which allow for the study of catalysts under real reaction conditions, are providing unprecedented insights into these complex processes. mdpi.comresearchgate.netosti.gov

Techniques such as X-ray absorption spectroscopy (XAS), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and track the formation of reaction intermediates on the catalyst surface. osti.govnih.gov This information is invaluable for elucidating reaction pathways and identifying the active sites of the catalyst. The data obtained from these advanced characterization techniques will be instrumental in the rational design of next-generation catalysts with enhanced activity and selectivity. osti.govnih.gov

TechniqueInformation ProvidedRelevance to Branched Alkane Chemistry
In Situ X-ray Absorption Spectroscopy (XAS) Provides information on the electronic structure and local coordination environment of the catalyst.Helps to identify the active state of the catalyst during the reaction.
Operando Raman Spectroscopy Detects vibrational modes of molecules, allowing for the identification of surface species and reaction intermediates.Enables the direct observation of the chemical transformations occurring on the catalyst surface.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and dynamics of molecules. nih.govCan be used to study the mechanism of alkane isomerization and the formation of different branched isomers. nih.gov

Deeper Elucidation of Stereoelectronic Effects on Branched Alkane Reactivity and Stability

It has long been known that branched alkanes are generally more stable than their linear counterparts, a phenomenon with significant implications for their chemical behavior. chemistryviews.org However, the precise origins of this enhanced stability are still a subject of debate. nih.govreddit.com Understanding the subtle interplay of stereoelectronic effects is a key research frontier.

Recent studies have pointed towards the importance of geminal and vicinal interactions in determining the stability of branched alkanes. nih.govresearchgate.net These interactions involve the delocalization of electron density between adjacent bonds, leading to a net stabilization of the molecule. nih.gov A deeper understanding of these stereoelectronic effects, which govern the geometry, reactivity, and physical properties of molecules, will be crucial for the rational design of branched alkanes with tailored properties. wikipedia.org Computational chemistry, in conjunction with experimental studies, will play a vital role in unraveling the complexities of these fundamental interactions. researchgate.net

Scaling and Optimization of Bio-Based Production Technologies for Industrial Relevance

The production of branched alkanes from renewable biomass offers a sustainable alternative to their petroleum-based counterparts. acib.at Metabolic engineering of microorganisms has enabled the bio-based production of a variety of alkanes and alkenes. nih.govnih.govresearchgate.net However, the industrial-scale production of specific branched alkanes like this compound from biological feedstocks remains a significant challenge.

Future research will focus on optimizing microbial strains and fermentation processes to improve the titer, rate, and yield of branched alkane production. nih.gov This will involve the identification and engineering of novel enzymatic pathways that can synthesize the desired branched structures with high selectivity. nih.gov Furthermore, the development of efficient and cost-effective downstream processing technologies for the separation and purification of the target molecules will be critical for the economic viability of bio-based production. acib.at The successful scaling of these technologies will be a crucial step towards a more sustainable chemical industry. acib.at

Q & A

Q. How can contradictory data on the thermal decomposition of this compound be resolved?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products. Compare activation energies derived from Arrhenius plots with computational pyrolysis simulations (e.g., ReaxFF MD) to resolve discrepancies in reported mechanisms .

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